Mazaticol
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Overview
Description
Mazaticol, also known as 6,6,9-trimethyl-9-azabicyclo[3.3.1]non-3-yl hydroxy(di-2-thienyl)acetate, is an anticholinergic compound primarily used as an antiparkinsonian agent in Japan . It was first mentioned in Japanese studies in the early 1970s and is known for its pronounced anti-acetylcholine, anti-tremorine-induced tremor, anti-physostigmine-induced death, anti-haloperidol-induced parkinsonism, and anti-EEG arousal activities .
Preparation Methods
Mazaticol is synthesized through a series of chemical reactions involving the formation of its bicyclic structure and the attachment of the di-2-thienyl glycolate moiety. The synthetic route typically involves the following steps:
Formation of the bicyclic structure: The bicyclic structure is formed through a series of cyclization reactions.
Attachment of the di-2-thienyl glycolate moiety: This step involves the esterification of the bicyclic structure with di-2-thienyl glycolic acid.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the efficient production of this compound .
Chemical Reactions Analysis
Mazaticol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mazaticol has several scientific research applications, including:
Mechanism of Action
Mazaticol exerts its effects by blocking muscarinic acetylcholine receptors, thereby inhibiting cholinergic nerve activity . It has a high affinity for M1 and M2 muscarinic acetylcholine receptors and exhibits inhibitory effects on dopamine uptake in the striatal nerve terminal . This mechanism of action helps alleviate symptoms of parkinsonian syndromes by reducing the overactivity of acetylcholine in the central nervous system .
Comparison with Similar Compounds
Mazaticol is similar to other anticholinergic agents such as trihexyphenidyl and benztropine. it has some unique features:
Affinity for muscarinic receptors: This compound has a high affinity for M1 and M2 muscarinic acetylcholine receptors, which contributes to its efficacy in treating parkinsonian syndromes.
Peripheral activity: This compound has less peripheral activity compared to other anticholinergic agents, which may result in fewer side effects.
Similar compounds include:
- Trihexyphenidyl
- Benztropine
- Biperiden
- Procyclidine
This compound’s unique combination of high affinity for muscarinic receptors and reduced peripheral activity makes it a valuable compound in the treatment of parkinsonian syndromes .
Properties
CAS No. |
42024-98-6 |
---|---|
Molecular Formula |
C21H27NO3S2 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
[(1R,3R,5S)-6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C21H27NO3S2/c1-20(2)9-8-14-12-15(13-16(20)22(14)3)25-19(23)21(24,17-6-4-10-26-17)18-7-5-11-27-18/h4-7,10-11,14-16,24H,8-9,12-13H2,1-3H3/t14-,15-,16+/m1/s1 |
InChI Key |
AMHPTVWBZSYFSS-OAGGEKHMSA-N |
Isomeric SMILES |
CC1(CC[C@@H]2C[C@H](C[C@@H]1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C |
SMILES |
CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C |
Canonical SMILES |
CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C |
Synonyms |
6,6,9-trimethyl-9-azabicyclo(3.3.1)non-3 beta-yl alpha,alpha-di-(2-thienyl) glycolic acid, hydrochloride KAO-264 mazaticol mazaticol hydrochloride, (exo)-isomer mazaticol hydrochloride, 9-(methyl-(14)C)-labeled, (exo)-isomer mazaticol hydrochloride, carboxy, alpha-di-14C-labeled PG-501 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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